REACTION_CXSMILES
|
C1N(CCO)CCN(CCS(O)(=O)=O)C1.[Na+].[Cl-].[Cl-].[Cl-].[Ca+2].CCC(COC(C(N(CC[NH+](C)C)C)=O)(C1C=CC=CC=1)C1C=CC=CC=1)CC.[Cl-].NCC(N1CCC[C@H]1C(N[C@H](C(O)=O)CCCCN)=O)=O.NC[C:74]1[C:75](=[O:84])[O:76][C:77]2[C:82]([CH:83]=1)=[CH:81][CH:80]=[CH:79][CH:78]=2>>[O:76]1[C:77]2[C:82](=[CH:81][CH:80]=[CH:79][CH:78]=2)[CH:83]=[CH:74][C:75]1=[O:84] |f:1.2,3.4.5,6.7,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CN(CCN1CCO)CCS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CC[NH+](C)C.[Cl-]
|
Name
|
Gly-Pro-Lys Aminomethylcoumarin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC(=O)N1[C@H](C(=O)N[C@@H](CCCCN)C(=O)O)CCC1.NCC=1C(OC2=CC=CC=C2C1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=O)C=CC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |